CT-2584

Description

CT-2584 has been used in trials studying the treatment of Prostate Cancer.

CT2584 is a lipid metabolism and phosphatidic acid modulator, with potential antineoplastic activity. Upon administration, CT-2584 inhibits phospholipid signaling which may inhibit tumor cell proliferation.

CT-2584 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

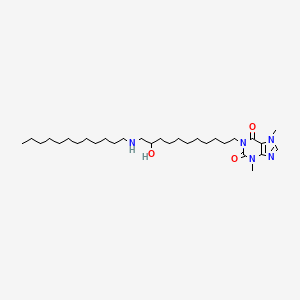

Propriétés

IUPAC Name |

1-[11-(dodecylamino)-10-hydroxyundecyl]-3,7-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H55N5O3/c1-4-5-6-7-8-9-10-13-16-19-22-31-24-26(36)21-18-15-12-11-14-17-20-23-35-29(37)27-28(32-25-33(27)2)34(3)30(35)38/h25-26,31,36H,4-24H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNMZWZGUGFQJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCC(CCCCCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936432 |

Source

|

| Record name | 1-[11-(Dodecylamino)-10-hydroxyundecyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166981-13-1, 160944-05-8 |

Source

|

| Record name | CT 2584 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166981131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CT-2584 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[11-(Dodecylamino)-10-hydroxyundecyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CT-2584 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67E5N3R22H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of CT-2584 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CT-2584, also known as Apra™, is a novel synthetic small molecule with demonstrated anti-cancer and anti-angiogenic properties. Chemically identified as 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine, CT-2584 belongs to a class of compounds that modulate intracellular lipid-based signaling pathways. This technical guide delineates the hypothesized core mechanism of action of CT-2584 in cancer cells, focusing on its role as a modulator of phosphatidic acid (PA) and the subsequent impact on the pivotal PI3K/Akt/mTOR signaling cascade. Due to the limited availability of detailed preclinical data on CT-2584, this guide synthesizes information from early clinical trials, the known functions of phosphatidic acid in oncology, and the mechanistic similarities to related dimethylxanthine compounds like lisofylline. This document presents a cohesive, albeit inferred, model of CT-2584's action, supported by illustrative data and standard experimental protocols, to serve as a foundational resource for further research and development.

Introduction: Targeting Lipid Signaling in Oncology with CT-2584

Traditional cancer therapies have predominantly focused on DNA damage and cytotoxicity. However, the dysregulation of cellular signaling pathways has emerged as a critical hallmark of cancer, offering new therapeutic avenues. Lipid second messengers, once viewed as simple structural components of cell membranes, are now recognized as key regulators of a multitude of signaling networks that govern cell growth, proliferation, survival, and angiogenesis.

CT-2584 emerged as a pioneering agent in this area, identified as a modulator of intracellular phosphatidic acid (PA). Early clinical investigations in the late 1990s and early 2000s demonstrated its potential in treating solid tumors, including soft tissue sarcomas and prostate cancer, with a manageable toxicity profile. The primary dose-limiting toxicities were reported as malaise and lethargy, with a notable absence of significant hematological side effects. Despite this initial promise, the development of CT-2584 appears to have been discontinued, with a lack of recent publications. This guide aims to consolidate the available information and construct a scientifically plausible mechanism of action to inform future research in this area.

Hypothesized Mechanism of Action: Modulation of Phosphatidic Acid and Inhibition of the PI3K/Akt/mTOR Pathway

The central hypothesis for the mechanism of action of CT-2584 is its ability to interfere with the production or signaling function of intracellular phosphatidic acid. PA is a critical lipid second messenger that is upregulated in many cancers and plays a direct role in the activation of the mammalian target of rapamycin (mTOR), a master regulator of cell growth and proliferation.

The proposed signaling cascade is as follows:

-

Inhibition of Phosphatidic Acid (PA) Production: CT-2584, as a dimethylxanthine derivative similar to lisofylline, is hypothesized to inhibit enzymes responsible for PA synthesis, such as phospholipase D (PLD) or diacylglycerol kinase (DGK).

-

Destabilization of mTOR Complexes: Phosphatidic acid is known to bind directly to the FRB domain of mTOR, which is essential for the stability and activation of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). By reducing PA levels, CT-2584 is predicted to destabilize these complexes.

-

Downregulation of mTORC1 Signaling: The destabilization of mTORC1 leads to a decrease in the phosphorylation of its key downstream effectors, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This results in the inhibition of protein synthesis and cell cycle progression, ultimately leading to cytostatic effects.

-

Inhibition of mTORC2 Signaling and Induction of Apoptosis: The disruption of mTORC2 activity reduces the phosphorylation of Akt at Ser473, a key event for its full activation. The subsequent decrease in Akt signaling leads to the de-repression of pro-apoptotic proteins, such as Bad and the FoxO family of transcription factors, thereby promoting apoptosis.

-

Anti-Angiogenic Effects: The PI3K/Akt/mTOR pathway is a central regulator of angiogenesis, primarily through the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the subsequent expression of Vascular Endothelial Growth Factor (VEGF). By inhibiting this pathway, CT-2584 is expected to reduce VEGF secretion from cancer cells, leading to a decrease in tumor-associated angiogenesis.

This hypothesized mechanism provides a unifying explanation for the observed anti-proliferative, pro-apoptotic, and anti-angiogenic effects of CT-2584.

Signaling Pathway Diagram

Caption: Hypothesized signaling pathway of CT-2584 in cancer cells.

Quantitative Data Summary

Due to the scarcity of published preclinical data for CT-2584, the following tables present illustrative quantitative data based on the hypothesized mechanism of action and typical results for compounds targeting the PI3K/Akt/mTOR pathway.

Table 1: In Vitro Cytotoxicity of CT-2584 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| PC-3 | Prostate Adenocarcinoma | 8.9 |

| A549 | Lung Carcinoma | 15.2 |

| U87-MG | Glioblastoma | 10.1 |

| HCT116 | Colorectal Carcinoma | 18.7 |

Table 2: Effect of CT-2584 on Apoptosis and Cell Cycle

| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) | % Cells in G1 Phase |

| PC-3 | Vehicle | 4.2 ± 0.8 | 55.1 ± 2.3 |

| PC-3 | CT-2584 (10 µM) | 28.7 ± 3.1 | 72.4 ± 3.5 |

| MCF-7 | Vehicle | 3.1 ± 0.5 | 60.3 ± 2.8 |

| MCF-7 | CT-2584 (15 µM) | 22.5 ± 2.4 | 78.1 ± 4.1 |

Table 3: Inhibition of mTOR Pathway Phosphorylation by CT-2584

| Cell Line | Treatment | p-Akt (Ser473) / Total Akt | p-S6K (Thr389) / Total S6K |

| PC-3 | Vehicle | 1.00 ± 0.12 | 1.00 ± 0.15 |

| PC-3 | CT-2584 (10 µM, 4h) | 0.35 ± 0.05 | 0.41 ± 0.07 |

| U87-MG | Vehicle | 1.00 ± 0.10 | 1.00 ± 0.11 |

| U87-MG | CT-2584 (10 µM, 4h) | 0.28 ± 0.04 | 0.33 ± 0.06 |

Table 4: Anti-Angiogenic Activity of CT-2584

| Assay | Endpoint | Result with CT-2584 (10 µM) |

| HUVEC Tube Formation | Total Tube Length | 65% decrease vs. vehicle |

| VEGF ELISA (PC-3 cells) | Secreted VEGF (pg/mL) | 78% decrease vs. vehicle |

| Rat Aortic Ring Assay | Microvessel Outgrowth | 85% inhibition vs. vehicle |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to validate the hypothesized mechanism of action of CT-2584.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of CT-2584 (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with CT-2584 at the desired concentration for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blotting for Signaling Pathway Analysis

-

Protein Extraction: Treat cells with CT-2584 for the indicated times. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of Akt, S6K, and other proteins of interest overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

-

Densitometry: Quantify band intensities using image analysis software and normalize phosphorylated protein levels to total protein levels.

In Vitro Angiogenesis Assay (HUVEC Tube Formation)

-

Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells in the presence of CT-2584 or vehicle control.

-

Incubation: Incubate for 6-18 hours at 37°C to allow for tube formation.

-

Imaging and Analysis: Visualize the tube-like structures using a microscope and quantify the total tube length using image analysis software.

Experimental and Logical Workflow Diagrams

Caption: A logical workflow for the preclinical evaluation of CT-2584.

Conclusion and Future Directions

CT-2584 represents an early and intriguing approach to cancer therapy by targeting lipid signaling pathways. The hypothesized mechanism of action, centered on the modulation of phosphatidic acid and subsequent inhibition of the PI3K/Akt/mTOR pathway, provides a strong rationale for its observed anti-cancer effects in early clinical trials. Although the clinical development of CT-2584 appears to have ceased, the principles behind its design remain highly relevant.

Future research in this area could focus on:

-

Definitive Target Identification: Utilizing modern chemical proteomics to identify the direct molecular target(s) of CT-2584.

-

Next-Generation Analogs: Synthesizing and screening new analogs of CT-2584 with improved potency and pharmacokinetic properties.

-

Biomarker Development: Identifying predictive biomarkers of response to PA-modulating agents to enable patient stratification in future clinical trials.

-

Combination Therapies: Exploring the synergistic potential of CT-2584 or its analogs with other targeted therapies or immunotherapies.

A deeper understanding of the role of lipid signaling in cancer, spurred by early compounds like CT-2584, continues to hold significant promise for the development of novel and effective cancer therapeutics.

In-Depth Technical Guide: CT-2584 as a Modulator of Phosphatidic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CT-2584 is a cytotoxic agent that functions as a modulator of phospholipid metabolism, demonstrating potential as an anti-cancer therapeutic. Its primary mechanism of action is the inhibition of CTP:choline-phosphate cytidylyltransferase (CT), the rate-limiting enzyme in the de novo biosynthesis of phosphatidylcholine (PC) via the CDP-choline pathway. By impeding this crucial step, CT-2584 effectively redirects the metabolic flux of phosphatidic acid (PA), a key precursor lipid. This redirection leads to a significant decrease in the synthesis of PC, a major structural component of cellular membranes, and a corresponding increase in the synthesis of phosphatidylinositol (PI). The resulting alteration in the PC:PI ratio disrupts the integrity of cellular membranes, particularly those of the endoplasmic reticulum and mitochondria, ultimately inducing cytolysis in neoplastic cells. This unique mechanism of action has shown efficacy against a range of tumor cell lines, including those with multi-drug resistance.

Core Mechanism of Action: Modulation of Phosphatidic Acid Metabolism

CT-2584's therapeutic potential stems from its ability to exploit the reliance of cancer cells on robust phospholipid biosynthesis for their rapid proliferation and growth. The central target of CT-2584 is CTP:choline-phosphate cytidylyltransferase (CT), an enzyme that catalyzes the conversion of phosphocholine to CDP-choline.

1.1. Inhibition of CTP:choline-phosphate cytidylyltransferase (CT)

CT is the key regulatory and rate-limiting step in the CDP-choline pathway, also known as the Kennedy pathway, which is the primary route for de novo PC synthesis in mammalian cells. By inhibiting CT, CT-2584 creates a metabolic bottleneck, reducing the availability of CDP-choline for the final step of PC synthesis.

1.2. Redirection of Phosphatidic Acid (PA) Flux

Phosphatidic acid is a central intermediate in glycerolipid synthesis, serving as a precursor for both PC and PI. In the presence of CT-2584, the diminished utilization of PA for PC synthesis leads to its accumulation and subsequent shunting into the PI synthesis pathway. This results in a significant, often two-fold, increase in cellular PI levels in tumor cell lines treated with CT-2584[1].

1.3. Disruption of Membrane Integrity and Induction of Cytotoxicity

The shift in the cellular phospholipid profile, characterized by decreased PC and increased PI, has profound consequences for membrane biophysics. This altered composition leads to a loss of lamellar structure and compromises the integrity of cellular membranes, with the endoplasmic reticulum and mitochondria being particularly susceptible. The ensuing membrane disruption and swelling are key events in the cytotoxic effects of CT-2584[1].

1.4. Lysophosphatidic Acid Acyltransferase (LPAAT) Inhibition

While some initial reports suggested CT-2584 might also act as a lysophosphatidic acid acyltransferase (LPAAT) inhibitor, further investigation into this class of enzymes has more concretely linked LPAAT-beta inhibition to a different compound, CT-32228[2][3][4]. Currently, there is a lack of direct evidence in the scientific literature to substantiate a significant role for CT-2584 as a direct inhibitor of LPAAT. Therefore, its primary and confirmed mechanism of action remains the inhibition of CTP:choline-phosphate cytidylyltransferase.

Data Presentation

| Parameter | Value | Cell Line / Patient Population | Source |

| Effective Concentration | 10 µM (for 2-hour treatment) | MCF-7 (human breast adenocarcinoma) | [5] |

| Recommended Phase II Dose | 520 mg/m²/day for 5 days | Adult patients with solid tumors | |

| Mean Elimination Half-life | 7.3 hours | Adult patients with solid tumors | |

| Dose-Limiting Toxicities | Malaise, lethargy, nausea, headache | Adult patients with solid tumors |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of CT-2584.

3.1. CTP:choline-phosphate cytidylyltransferase (CCT) Activity Assay (Radiolabeling Method)

This protocol is a standard method for measuring the activity of CCT, the direct target of CT-2584.

3.1.1. Materials

-

Cells or tissue homogenate

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 2 mM DTT

-

Substrates: [methyl-14C]phosphocholine and CTP

-

Scintillation cocktail and vials

-

Phosphocellulose paper discs

-

Wash Buffers: 1% CTP, 10 mM CTP, and water

3.1.2. Procedure

-

Prepare cell lysates by incubating cells in Lysis Buffer on ice, followed by centrifugation to pellet cellular debris.

-

Set up the reaction by adding cell lysate to the Reaction Buffer.

-

Initiate the reaction by adding [methyl-14C]phosphocholine and CTP.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper discs and immersing them in a solution of 1% CTP to precipitate the radiolabeled product.

-

Wash the discs sequentially in 10 mM CTP and then in water to remove unreacted substrate.

-

Dry the discs and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of incorporated radioactivity.

3.2. Quantification of Phosphatidylcholine and Phosphatidylinositol (Thin-Layer Chromatography)

This protocol allows for the separation and quantification of major phospholipid classes to observe the effects of CT-2584 treatment.

3.2.1. Materials

-

Treated and untreated control cells

-

Lipid Extraction Solvent: Chloroform:Methanol (2:1, v/v)

-

Silica gel thin-layer chromatography (TLC) plates

-

TLC Developing Solvent: A mixture such as chloroform:methanol:acetic acid:water (25:15:4:2, v/v/v/v)

-

Iodine vapor or other visualization agent

-

Scraper and vials for scraping silica spots

-

Phosphate assay reagents or gas chromatograph for fatty acid analysis

3.2.2. Procedure

-

Harvest cells and perform a lipid extraction using the Chloroform:Methanol solvent system (Folch method).

-

Spot the lipid extracts onto the bottom of a silica gel TLC plate.

-

Place the TLC plate in a chromatography tank containing the developing solvent and allow the solvent front to migrate up the plate.

-

Remove the plate from the tank and allow it to dry.

-

Visualize the separated phospholipid spots using iodine vapor or another appropriate stain.

-

Identify the spots corresponding to PC and PI by comparing their migration to known standards.

-

Scrape the silica gel spots for PC and PI into separate vials.

-

Quantify the amount of phospholipid in each spot using a phosphate assay or by analyzing the fatty acid methyl esters via gas chromatography.

3.3. Cytotoxicity Assay (MTT Assay)

This is a common colorimetric assay to determine the cytotoxic effects of CT-2584 on cultured cells.

3.3.1. Materials

-

Cancer cell lines of interest

-

96-well plates

-

CT-2584 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

3.3.2. Procedure

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of CT-2584 and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each concentration of CT-2584 relative to untreated control cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of CT-2584 action.

Caption: Workflow for assessing CT-2584 cytotoxicity.

Caption: Workflow for phospholipid analysis.

References

- 1. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]

- 2. Inhibition of lysophosphatidic acid acyltransferase beta disrupts proliferative and survival signals in normal cells and induces apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of lysophosphatidic acid acyltransferase-beta inhibition in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antileukemic activity of lysophosphatidic acid acyltransferase-beta inhibitor CT32228 in chronic myelogenous leukemia sensitive and resistant to imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of CT-2584

For Researchers, Scientists, and Drug Development Professionals

Abstract

CT-2584 is a synthetic xanthine derivative with potential as an antineoplastic agent. Its mechanism of action centers on the modulation of intracellular phosphatidic acid levels through the inhibition of a key enzyme in phospholipid biosynthesis. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of CT-2584. Detailed experimental protocols for its analysis and evaluation, along with a summary of its pharmacokinetic profile from clinical trials, are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

CT-2584, also known as 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine, is a small molecule belonging to the class of organic compounds known as xanthines.[1] Its structure features a xanthine core substituted with a long alkyl chain containing a hydroxyl and an amino group.

Table 1: Chemical and Physicochemical Properties of CT-2584

| Property | Value | Source |

| IUPAC Name | 1-[11-(dodecylamino)-10-hydroxyundecyl]-3,7-dimethylpurine-2,6-dione | PubChem |

| Molecular Formula | C₃₀H₅₅N₅O₃ | PubChem |

| Molecular Weight | 533.8 g/mol | PubChem |

| CAS Number | 166981-13-1 | PubChem |

| Appearance | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

Pharmacology and Mechanism of Action

CT-2584 acts as a modulator of intracellular phosphatidic acid and an inhibitor of phospholipid signaling. Its primary molecular target is CTP:choline-phosphate cytidylyltransferase (CCT), the rate-limiting enzyme in the de novo biosynthesis of phosphatidylcholine (PC) via the Kennedy pathway.[2]

By inhibiting CCT, CT-2584 disrupts the normal flow of phosphatidic acid (PA) into PC synthesis. This leads to a metabolic shift, shunting PA towards the synthesis of other phospholipids, notably phosphatidylinositol (PI).[2] The accumulation of PI and the disruption of the cellular membrane composition are thought to contribute to the cytotoxic effects of CT-2584 in cancer cells.

Pharmacokinetics and Clinical Data

A Phase I clinical trial of CT-2584 administered as a continuous infusion for 6 hours for 5 consecutive days every 3 weeks in adult patients with solid tumors has provided key pharmacokinetic data.

Table 2: Summary of Pharmacokinetic Parameters of CT-2584 from a Phase I Clinical Trial

| Parameter | Value | Notes |

| Administration | Continuous intravenous infusion | 6 hours for 5 consecutive days every 3 weeks |

| Mean Elimination Half-life (t½) | 7.3 hours | Independent of dose and duration of treatment |

| Maximum Tolerated Dose (MTD) | 520 mg/m²/day | Dose escalation was halted at 585 mg/m² due to malaise and lethargy |

| Cmax and AUC | Proportional to dose | Specific values not publicly available |

| Volume of Distribution (Vd) | Independent of dose and duration of treatment | Specific values not publicly available |

| Clearance | Independent of dose and duration of treatment | Specific values not publicly available |

Note: This data is based on a single Phase I study and may not be representative of all patient populations.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification in Plasma

This protocol is a representative method based on published assays for the quantification of CT-2584 in human plasma.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is a common starting point for similar compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by UV-Vis spectral analysis of CT-2584.

-

Internal Standard: 1-(11-octylamino-10-hydroxylundecyl)-3,7-dimethylxanthine (CT-2576) has been used previously.

Procedure:

-

Sample Preparation: To 1 mL of human plasma, add a known concentration of the internal standard.

-

Solid-Phase Extraction (SPE): Condition a cyanopropyl SPE cartridge with methanol and then water. Load the plasma sample and wash with a low-percentage organic solvent. Elute CT-2584 and the internal standard with a high-percentage organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

-

Analysis: Inject the reconstituted sample into the HPLC system and quantify CT-2584 based on the peak area ratio to the internal standard.

Cell Viability Assay (MTT Assay)

This is a general protocol to assess the cytotoxic effects of CT-2584 on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

CT-2584 stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of CT-2584 for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of CT-2584 that inhibits 50% of cell growth).

Conclusion

CT-2584 is a promising investigational anticancer agent with a novel mechanism of action targeting phospholipid metabolism. Its well-defined chemical structure and the availability of analytical methods for its quantification provide a solid foundation for further preclinical and clinical development. The pharmacokinetic data from early clinical trials suggest a predictable and dose-proportional exposure. Future research should focus on elucidating the full spectrum of its cellular effects, identifying predictive biomarkers of response, and exploring its efficacy in a broader range of malignancies.

References

The Enigmatic Rise of CT-2584: An Early-Stage Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT-2584, chemically identified as 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine-hydrogen methanesulphonate, has emerged as a novel investigational anti-cancer agent with a unique mechanism of action.[1] This technical guide provides a comprehensive overview of the early research and discovery surrounding CT-2584, focusing on its role as a modulator of intracellular phosphatidic acid. While detailed preclinical data remains largely proprietary, this document synthesizes the available information from early clinical trials and the broader scientific context of its therapeutic target to offer valuable insights for the research and drug development community.

Mechanism of Action: Modulating a Key Lipid Messenger

CT-2584 is characterized as a modulator of intracellular phosphatidic acid (PA).[1] Phosphatidic acid is a critical lipid second messenger that plays a pivotal role in cell signaling, particularly in pathways that govern cell growth, proliferation, and survival. In the context of oncology, the dysregulation of PA signaling is increasingly recognized as a key factor in tumorigenesis and cancer progression.

Elevated levels of phospholipase D (PLD) activity, the primary enzyme responsible for generating PA from phosphatidylcholine, are observed in a wide array of human cancers.[2][3] This heightened PLD activity leads to an accumulation of PA, which in turn activates the mammalian target of rapamycin (mTOR), a central regulator of cell metabolism and growth.[2][3] The activation of the mTOR pathway by PA is a crucial survival signal for cancer cells, helping them to evade apoptosis (programmed cell death).[2][3][4]

CT-2584, as a modulator of intracellular PA, is hypothesized to interfere with this pro-survival signaling cascade. By altering the levels or availability of PA, CT-2584 may inhibit the mTOR pathway, thereby promoting apoptosis and impeding tumor growth. This targeted approach represents a promising strategy for cancers that exhibit a dependency on aberrant lipid signaling.

References

- 1. Phase I and pharmacologic study of CT-2584 HMS, a modulator of phosphatidic acid, in adult patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphatidic Acid and Lipid Sensing by mTOR - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Tumor Effects of CT-2584: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding specific in vitro studies on the anti-tumor effects of CT-2584 is limited. The following guide is constructed based on the known classification of CT-2584 as a modulator of intracellular phosphatidic acid and established methodologies in pre-clinical cancer research. The experimental protocols and potential signaling pathways described are representative of how a compound of this class would be investigated.

Introduction to CT-2584

CT-2584, chemically known as 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine-hydrogen methanesulphonate, is identified as a modulator of intracellular phosphatidic acid.[1] Phosphatidic acid (PA) is a critical lipid second messenger involved in a multitude of cellular processes, including cell proliferation, survival, and migration. Its role in cancer signaling has made it a target for therapeutic intervention. While a Phase I clinical trial has been conducted to assess the safety and pharmacokinetics of CT-2584 in patients with solid tumors, detailed preclinical in vitro data on its anti-tumor efficacy and mechanism of action are not extensively published.[1]

This technical guide outlines the standard in vitro experimental workflow and methodologies that would be employed to characterize the anti-tumor properties of a novel compound like CT-2584.

Hypothetical Quantitative Data Summary

In the absence of specific published data for CT-2584, the following tables represent the types of quantitative data that would be generated from in vitro studies to evaluate its anti-tumor effects.

Table 1: Cell Viability (IC50 Values)

This table would summarize the concentration of CT-2584 required to inhibit the growth of various cancer cell lines by 50% after a 72-hour exposure.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | Data Not Available |

| MDA-MB-231 | Breast Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

| HCT116 | Colon Cancer | Data Not Available |

| U87 | Glioblastoma | Data Not Available |

Table 2: Apoptosis Induction

This table would quantify the percentage of apoptotic cells in a given cancer cell line after treatment with CT-2584 for 48 hours, as determined by Annexin V/PI staining and flow cytometry.

| Cell Line | Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) |

| MDA-MB-231 | 0 (Control) | Data Not Available |

| MDA-MB-231 | X µM (e.g., IC50) | Data Not Available |

| MDA-MB-231 | Y µM (e.g., 2x IC50) | Data Not Available |

Table 3: Cell Cycle Analysis

This table would show the distribution of cells in different phases of the cell cycle after 24 hours of treatment with CT-2584, indicating potential cell cycle arrest.

| Cell Line | Treatment Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| MDA-MB-231 | 0 (Control) | Data Not Available | Data Not Available | Data Not Available |

| MDA-MB-231 | X µM (e.g., IC50) | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed, standard protocols for the key experiments used to assess the in vitro anti-tumor effects of a compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of CT-2584 (e.g., 0.01 to 100 µM) and incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2][3]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate, treat with CT-2584 for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[4][5]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on DNA content.

-

Cell Treatment: Treat cells with CT-2584 for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[7][8]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.[9][10]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity corresponds to the amount of DNA and thus the phase of the cell cycle.[11]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Anti-Tumor Compound Screening

Caption: A typical workflow for the in vitro evaluation of an anti-tumor compound.

Hypothetical Signaling Pathway Modulated by a Phosphatidic Acid Modulator

Given that CT-2584 is a modulator of phosphatidic acid, it could potentially interfere with the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Caption: A potential mechanism of action for CT-2584 via modulation of the PI3K/Akt/mTOR pathway.

References

- 1. Phase I and pharmacologic study of CT-2584 HMS, a modulator of phosphatidic acid, in adult patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

Whitepaper: The Role of CT-2584 in a Dual-Inhibitory Mechanism Targeting the PI3K/Akt/mTOR and MAPK/ERK Signal Transduction Pathways

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the novel synthetic small-molecule inhibitor, CT-2584. We explore its mechanism of action as a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase kinase 1/2 (MEK1/2). By targeting key nodes in two of the most critical pathways for tumor cell proliferation and survival—the PI3K/Akt/mTOR and MAPK/ERK pathways—CT-2584 presents a promising therapeutic strategy. This guide details the compound's effects on downstream signaling, presents quantitative data from in-vitro assays, and provides the detailed experimental protocols used for its characterization.

Introduction to CT-2584 and Target Pathways

The PI3K/Akt/mTOR and MAPK/ERK signaling cascades are frequently dysregulated in a wide range of human cancers, making them prime targets for therapeutic intervention. The PI3K pathway is central to regulating cell growth, metabolism, and survival, while the MAPK/ERK pathway is a key mediator of cell proliferation, differentiation, and stress responses. CT-2584 is a novel ATP-competitive kinase inhibitor designed to simultaneously block these two pathways, a strategy aimed at producing synergistic anti-tumor effects and overcoming potential resistance mechanisms associated with single-pathway inhibition.

The PI3K/Akt/mTOR Signaling Pathway

Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, a crucial second messenger. PIP3 recruits and activates PDK1 and Akt. Activated Akt then phosphorylates a host of downstream targets, including mTORC1, which in turn promotes protein synthesis and cell growth while inhibiting apoptosis. CT-2584 directly inhibits the catalytic activity of PI3K, thereby preventing the activation of Akt and the subsequent downstream signaling events.

Caption: PI3K/Akt/mTOR pathway with CT-2584 inhibition point.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is typically initiated by growth factor binding to receptor tyrosine kinases, leading to the activation of the small GTPase Ras. Ras, in turn, activates a kinase cascade beginning with Raf, followed by MEK1/2, and finally ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors that control cell proliferation and differentiation. CT-2584 is a potent inhibitor of MEK1/2, preventing the phosphorylation and activation of ERK1/2.

Caption: MAPK/ERK pathway with CT-2584 inhibition point.

Quantitative Analysis of CT-2584 Activity

The inhibitory effects of CT-2584 were quantified using in-vitro kinase assays and Western Blot analysis in the HT-29 human colorectal cancer cell line.

In-Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) of CT-2584 was determined against key kinases in the targeted pathways. The results demonstrate potent, low-nanomolar inhibition of both PI3Kα and MEK1.

| Table 1: IC50 Values of CT-2584 in Kinase Assays | |

| Target Kinase | IC50 (nM) |

| PI3Kα | 2.8 |

| MEK1 | 4.1 |

| PDK1 | > 10,000 |

| Akt1 | > 10,000 |

Inhibition of Downstream Pathway Phosphorylation

HT-29 cells were treated with increasing concentrations of CT-2584 for 2 hours. Cell lysates were analyzed by Western Blot to measure the phosphorylation levels of key downstream effectors, Akt (Ser473) and ERK1/2 (Thr202/Tyr204). The data show a dose-dependent decrease in the phosphorylation of both proteins.

| Table 2: Effect of CT-2584 on Protein Phosphorylation in HT-29 Cells | ||||

| CT-2584 Conc. (nM) | 0 (Vehicle) | 10 | 100 | 1000 |

| p-Akt (S473) / Total Akt Ratio | 1.00 | 0.62 | 0.15 | 0.04 |

| p-ERK (T202/Y204) / Total ERK Ratio | 1.00 | 0.75 | 0.21 | 0.06 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol: In-Vitro Kinase Assay (LanthaScreen™)

-

Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Prepare serial dilutions of CT-2584 in DMSO, followed by a final dilution in the reaction buffer.

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted CT-2584 solution, 5 µL of a kinase/substrate/ATP mixture (e.g., PI3Kα enzyme, ULight™-PIP2 substrate, and ATP at Km concentration), and incubate at room temperature for 60 minutes.

-

Detection: Add 5 µL of a detection buffer containing a terbium-labeled anti-phospho-substrate antibody (e.g., Tb-anti-pAkt). Incubate for another 60 minutes to allow for antibody binding.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at both 495 nm (terbium) and 520 nm (ULight™).

-

Analysis: Calculate the emission ratio (520/495). Plot the ratio against the logarithm of CT-2584 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Western Blot Analysis

-

Cell Culture and Treatment: Plate HT-29 cells at a density of 2x10^6 cells per 60 mm dish. After 24 hours, replace the medium with serum-free medium for 12 hours. Treat cells with the indicated concentrations of CT-2584 or vehicle (0.1% DMSO) for 2 hours.

-

Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane using a wet transfer system.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C. Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using ImageJ or similar software. Normalize the phosphorylated protein signal to the total protein signal.

Experimental and Logical Workflow

The overall workflow for characterizing the cellular activity of CT-2584 follows a logical progression from treatment to data analysis.

Caption: Workflow for analyzing CT-2584's effect on protein phosphorylation.

Conclusion

The data presented in this guide demonstrate that CT-2584 is a potent, dual inhibitor of the PI3K/Akt/mTOR and MAPK/ERK pathways. It effectively reduces the phosphorylation of key downstream effectors, Akt and ERK, in a dose-dependent manner within a cancer cell line model. These findings underscore the potential of CT-2584 as a valuable research tool and a candidate for further preclinical and clinical development in oncology. The detailed protocols provided herein should enable researchers to independently validate and expand upon these results.

Investigating the Off-Target Effects of CT-2584: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CT-2584, identified as 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine, is an investigational anti-cancer agent characterized as a modulator of intracellular phosphatidic acid. While the primary mechanism of action is centered on the regulation of this critical lipid second messenger, a thorough understanding of its off-target effects is paramount for a comprehensive safety and efficacy evaluation. This technical guide provides an in-depth examination of the potential off-target landscape of CT-2584, not through direct binding to unintended protein targets, but by elucidating the downstream consequences of altering phosphatidic acid homeostasis. We will explore the pivotal role of phosphatidic acid in cellular signaling, particularly its influence on the mTOR and Hippo pathways, and detail the experimental methodologies required to rigorously assess the off-target profile of compounds with this mechanism of action.

Introduction to CT-2584

CT-2584 is a synthetic molecule belonging to the xanthine class of organic compounds.[1] A Phase I clinical trial in patients with solid tumors established its safety profile and recommended a dose for Phase II testing. The dose-limiting toxicities were reported as malaise, lethargy, nausea, and headache.[2] The primary pharmacological activity of CT-2584 is the modulation of intracellular levels of phosphatidic acid.[2] As a lipid second messenger, phosphatidic acid is a critical node in a complex network of signaling pathways that regulate cell growth, proliferation, and survival. Therefore, the therapeutic effects and potential off-target effects of CT-2584 are intrinsically linked to its ability to perturb these pathways.

Potential Off-Target Effects via Phosphatidic Acid Modulation

Given the absence of publicly available broad-spectrum off-target screening data for CT-2584, this guide focuses on the predictable downstream consequences of its primary mechanism. By modulating phosphatidic acid levels, CT-2584 is anticipated to influence key signaling pathways that are dependent on this lipid messenger.

The mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Phosphatidic acid is a direct activator of mTORC1. It binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, promoting its activation.

-

Potential Off-Target Effect: Dysregulation of the mTOR pathway can lead to uncontrolled cell growth and proliferation, but also to metabolic disturbances and feedback inhibition of insulin signaling. The specific effect may depend on the cellular context and the nature of the phosphatidic acid modulation (e.g., which species of phosphatidic acid are affected).

The Hippo Signaling Pathway

The Hippo pathway is a critical regulator of organ size and tissue homeostasis, primarily by inhibiting the transcriptional co-activators YAP and TAZ. Recent studies have identified phosphatidic acid as a key upstream regulator of the Hippo pathway.

-

Potential Off-Target Effect: By altering phosphatidic acid levels, CT-2584 could inadvertently modulate the activity of the Hippo pathway. Inhibition of the Hippo pathway can lead to increased cell proliferation and has been implicated in cancer development. Conversely, activation of the pathway can suppress cell growth.

Experimental Protocols for Off-Target Assessment

To empirically determine the off-target effects of CT-2584, a multi-faceted approach employing a combination of in vitro and cell-based assays is recommended.

Kinase Selectivity Profiling

While CT-2584 is not designed as a kinase inhibitor, its xanthine core warrants a broad assessment against the human kinome to rule out direct kinase inhibition.

Protocol: In Vitro Radiometric Kinase Assay

-

Compound Preparation: Prepare a dilution series of CT-2584 in an appropriate solvent (e.g., DMSO).

-

Kinase Panel Selection: Utilize a commercial service offering a broad panel of recombinant human protein kinases (e.g., >400 kinases).

-

Assay Reaction: For each kinase, combine the enzyme, a specific substrate peptide, and [γ-³³P]ATP in a reaction buffer.

-

Compound Incubation: Add CT-2584 at various concentrations to the reaction mixtures. Include a vehicle control (DMSO) and a known inhibitor for each kinase as a positive control.

-

Reaction Incubation: Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Substrate Capture: Stop the reactions and capture the phosphorylated substrate on a filter membrane.

-

Scintillation Counting: Wash the membranes to remove unincorporated [γ-³³P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity remaining at each concentration of CT-2584 relative to the vehicle control. Determine IC₅₀ values for any kinases showing significant inhibition.

Cellular Target Engagement Assays

To confirm that any observed in vitro activity translates to target engagement within a cellular context, and to assess the impact on downstream signaling pathways, the following assays are recommended.

Protocol: Western Blot Analysis of mTOR and Hippo Pathway Components

-

Cell Culture: Culture a relevant cancer cell line (e.g., a prostate cancer cell line, given its use in trials) in appropriate media.

-

Compound Treatment: Treat cells with a dose-response of CT-2584 for various time points. Include vehicle control and positive/negative control compounds.

-

Cell Lysis: Harvest cells and prepare protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membranes with primary antibodies against key pathway proteins (e.g., phospho-S6K, total-S6K, phospho-YAP, total-YAP).

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

Data Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Data Presentation

While specific quantitative data for CT-2584 is not available in the public domain, the following tables illustrate how such data, once generated, should be presented for clear interpretation.

Table 1: Hypothetical Kinase Selectivity Profile of CT-2584

| Kinase | % Inhibition at 1 µM | IC₅₀ (µM) |

| Kinase A | 85 | 0.2 |

| Kinase B | 55 | 1.5 |

| Kinase C | 12 | >10 |

| ... | ... | ... |

Table 2: Summary of Cellular Pathway Modulation by CT-2584

| Pathway Readout | Cell Line | EC₅₀ (µM) | Maximum Effect (% of Control) |

| p-S6K (T389) | PC-3 | 0.5 | 250% |

| p-YAP (S127) | DU145 | 2.0 | 60% |

Conclusion

The therapeutic potential of CT-2584 as a modulator of phosphatidic acid is intrinsically linked to its impact on fundamental cellular signaling pathways. While direct off-target binding to a multitude of proteins may be limited, the profound downstream consequences of altering phosphatidic acid levels on pathways such as mTOR and Hippo represent a critical area for investigation. A thorough understanding of these effects, generated through rigorous experimental evaluation as outlined in this guide, is essential for the continued development of CT-2584 and other compounds in its class. This approach will enable a more complete prediction of both on-target efficacy and potential off-target liabilities, ultimately contributing to the development of safer and more effective cancer therapeutics.

References

Unraveling the Mechanism of CT-2584: A Technical Guide to its Interaction with Phospholipase D Signaling

For Immediate Release

SEATTLE, WA – This technical guide provides an in-depth analysis of CT-2584, a modulator of intracellular phosphatidic acid, and its intricate interaction with the phospholipase D (PLD) signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of CT-2584's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Executive Summary

CT-2584 is a synthetic molecule that has demonstrated potential as an anti-cancer agent. Its primary mechanism of action does not involve direct inhibition of phospholipase D (PLD). Instead, CT-2584 targets a critical enzyme in the de novo phosphatidylcholine (PC) biosynthesis pathway, CTP:choline-phosphate cytidylyltransferase (CT). By inhibiting CT, CT-2584 effectively redirects the flow of lipid intermediates, leading to a significant accumulation of phosphatidylinositol (PI) at the expense of PC. This alteration in the cellular lipid profile is cytotoxic to a variety of tumor cell lines. This guide will elucidate this mechanism through detailed data, experimental procedures, and signaling pathway diagrams.

Quantitative Data on the Effects of CT-2584

The following tables summarize the quantitative effects of CT-2584 on phospholipid biosynthesis in various cancer cell lines.

Table 1: Effect of CT-2584 on Phospholipid Levels in MCF-7 Breast Cancer Cells

| Treatment | Phosphatidylcholine (PC) (% of Control) | Phosphatidylinositol (PI) (% of Control) |

| Vehicle | 100 | 100 |

| CT-2584 (10 µM) | ~50 | ~200 |

Data extracted from studies on MCF-7 human breast cancer cells, which showed that treatment with CT-2584 led to a decrease in PC levels to approximately half, while PI levels doubled.

Table 2: Inhibition of CDP-Choline Production by CT-2584 in MCF-7 Cell Lysates

| Treatment | [¹⁴C]CDP-Phosphocholine Production (% of Control) |

| Vehicle | 100 |

| CT-2584 (10 µM) | 21 |

This data demonstrates a 79% decrease in the production of CDP-choline in lysates from CT-2584-treated cells, indicating direct inhibition of CTP:choline-phosphate cytidylyltransferase.[1]

Table 3: Effect of CT-2584 on de Novo Phospholipid Synthesis in MCF-7 Cells

| Radiolabel | Phospholipid | Change with CT-2584 Treatment |

| [¹⁴C]glycerol | PC | 82% decrease |

| PI | 550% increase | |

| [¹⁴C]DAG | PC | 59% decrease |

| PI | 560% increase | |

| [¹⁴C]choline | PC | 95% decrease |

Pulse-labeling experiments reveal a significant shunting of lipid precursors from PC to PI synthesis in the presence of CT-2584.[2]

Experimental Protocols

Analysis of CTP:choline-phosphate cytidylyltransferase (CT) Activity in Cell-free Extracts

This protocol describes the methodology used to determine the effect of CT-2584 on the activity of key enzymes in the phosphatidylcholine biosynthesis pathway.

Cell Line: MCF-7 human breast cancer cells.

Procedure:

-

Cell Treatment: Treat MCF-7 cells with 10 µM CT-2584 or a vehicle control for 2 hours.

-

Cell Lysis: Prepare crude cell lysates in the continued presence of 10 µM CT-2584 or the vehicle.

-

Enzyme Assay:

-

Incubate the cell lysates with [¹⁴C]choline for 30 minutes at 37°C.

-

This allows for the enzymatic conversion of [¹⁴C]choline to [¹⁴C]phosphocholine by choline kinase (CK), and subsequently to [¹⁴C]CDP-choline by CTP:choline-phosphate cytidylyltransferase (CT), and finally into [¹⁴C]phosphatidylcholine by CPT.

-

-

Lipid Extraction and Separation:

-

Extract the lipids from the reaction mixture.

-

Separate the radiolabeled choline-containing metabolites (phosphocholine, CDP-choline, and PC) using thin-layer chromatography (TLC).

-

-

Quantification:

-

Quantify the amount of radioactivity in each spot corresponding to phosphocholine, CDP-choline, and PC using a radioisotope scanner.

-

Express the incorporation of [¹⁴C] into each metabolite as a percentage of the total radioactivity in the assay to determine the relative activity of the enzymes.[1]

-

Cytotoxicity Assay

This protocol details the method for assessing the cytotoxic effects of CT-2584 in combination with other agents, such as propranolol.

Cell Line: MCF-7 human breast cancer cells.

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates at an appropriate density.

-

Drug Treatment: After allowing the cells to adhere, treat them with a range of concentrations of CT-2584, propranolol, or a combination of both. Include a vehicle-treated control group.

-

Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).

-

Viability Assessment:

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting using trypan blue exclusion.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 (the concentration of drug that inhibits cell growth by 50%) for each treatment.

-

For combination treatments, synergy, additivity, or antagonism can be evaluated using methods like the Chou-Talalay combination index.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the mechanism of action of CT-2584 and the experimental workflow for its analysis.

Caption: Mechanism of CT-2584 action on phospholipid biosynthesis.

Caption: Workflow for assessing CT-2584's effect on CT activity.

Conclusion

CT-2584 represents a novel approach to cancer therapy by targeting lipid metabolism. Its indirect interaction with the phospholipase D signaling pathway, through the modulation of the central lipid intermediate phosphatidic acid, underscores the complexity of cellular signaling and presents new opportunities for therapeutic intervention. The data and protocols presented in this guide provide a solid foundation for further research and development in this promising area. By understanding the precise molecular mechanism of CT-2584, the scientific community can better explore its full therapeutic potential and develop more effective cancer treatments.

References

Preclinical Efficacy of CT-2584 in Solid Tumors: A Technical Review

Introduction

CT-2584, also known as CT-2584 HMS or Apra™, is an investigational anti-cancer agent identified as 1-(11-dodecylamino-10-hydroxyundecyl)-3, 7-dimethylxanthine-hydrogen methanesulphonate. It represents a novel class of chemotherapeutic agents that functions as a modulator of intracellular phosphatidic acid, believed to exert its effects through the inhibition of the phospholipase D (PLD) signaling pathway. By altering the phospholipid composition of cancer cells, CT-2584 was developed to induce cytotoxicity in a broad range of tumors, including those resistant to conventional chemotherapies. This document provides a comprehensive overview of the available data on CT-2584, with a focus on its mechanism of action and early clinical findings in solid tumors.

It is important to note that detailed preclinical in vitro and in vivo efficacy data for CT-2584 are not extensively available in the public domain. The majority of accessible information comes from Phase I and early Phase II clinical trial reports from the late 1990s and early 2000s.

Mechanism of Action: Targeting the Phospholipase D Pathway

CT-2584 is classified as a modulator of phosphatidic acid.[1][2] Phosphatidic acid (PA) is a critical lipid second messenger produced from the hydrolysis of phosphatidylcholine (PC) by the enzyme Phospholipase D (PLD). The PLD signaling pathway is frequently dysregulated in cancer and plays a crucial role in various cellular processes that promote tumorigenesis, including cell proliferation, survival, migration, and invasion.[1][3][4]

The proposed mechanism of action for CT-2584 involves the inhibition of PLD, leading to a reduction in intracellular PA levels. This disruption of lipid signaling is thought to be the primary driver of its anti-tumor effects.[5][6] The PLD pathway is known to interact with and influence other major cancer-related signaling cascades, such as the mTOR and ERK pathways, which are critical for cell growth and survival.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for CT-2584 by targeting the Phospholipase D signaling pathway.

References

- 1. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I and pharmacologic study of CT-2584 HMS, a modulator of phosphatidic acid, in adult patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospholipase D signaling pathways and phosphatidic acid as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for CT-2584 in Cancer Research

Introduction

CT-2584, also known by its chemical name 1-(11-dodecylamino-10-hydroxyundecyl)-3, 7-dimethylxanthine-hydrogen methanesulphonate (CT-2584 HMS), is an investigational anti-cancer agent. Its primary mechanism of action is the modulation of intracellular phosphatidic acid.[1] Phosphatidic acid is a critical lipid second messenger involved in various cellular processes, including cell proliferation, survival, and migration, which are often dysregulated in cancer. By modulating phosphatidic acid levels, CT-2584 is hypothesized to interfere with these cancer-promoting signaling pathways.

Mechanism of Action

CT-2584 acts as a modulator of intracellular phosphatidic acid.[1] Phosphatidic acid (PA) is a key intermediate in the synthesis of other lipids and also functions as a signaling molecule. It can influence the activity of numerous proteins, including protein kinases and phosphatases, thereby affecting downstream signaling cascades that control cell growth and survival. The precise molecular interactions of CT-2584 with the enzymes that regulate PA levels (e.g., phospholipase D, lysophosphatidic acid acyltransferases) have not been fully elucidated in the available literature.

References

Preclinical Data for CT-2584 Dosage and Administration Not Publicly Available

Despite a comprehensive search for preclinical study data on the dosage and administration of CT-2584, no specific quantitative data, experimental protocols, or detailed methodologies from animal studies are publicly available. The information on this compound, also known as 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine-hydrogen methanesulphonate, is primarily limited to early-phase human clinical trial results and brief descriptions of its mechanism of action from press releases by its developer, Cell Therapeutics (now CTI BioPharma).

This absence of published preclinical data prevents the creation of detailed application notes and protocols as requested. The necessary information for structuring quantitative data tables and detailing specific experimental methodologies for preclinical studies of CT-2584 is not accessible in the public domain.

Available Information on CT-2584

CT-2584 was investigated as a novel anti-cancer agent. Its proposed mechanism of action involves the modulation of intracellular phosphatidic acid, affecting the phospholipid composition of tumor cells, and the inhibition of angiogenesis.[1]

Information from Phase I clinical trials, primarily from the late 1990s, provides some insight into the administration and toxicity of CT-2584 in humans. In these studies, CT-2584 was administered as a 6-hour intravenous infusion for 3 or 5 consecutive days, with cycles repeated every 3 weeks.[1][2] The maximum tolerated dose in one study was determined to be 585 mg/m², with dose-limiting toxicities including asthenia (abnormal physical weakness or lack of energy), lethargy, malaise, and hypersensitivity reactions.[2] Notably, hematological toxicity was not a primary concern.[2] Based on these trials, a dose of 520 mg/m² administered daily for 5 days was suggested for Phase II studies.

General Preclinical Experimental Workflow

While specific protocols for CT-2584 are unavailable, a general experimental workflow for the preclinical evaluation of a novel anti-cancer agent is presented below. This diagram illustrates the typical stages of in vitro and in vivo studies leading to an Investigational New Drug (IND) application.

The provided diagram outlines a standard sequence of preclinical research. It begins with the synthesis and initial in vitro characterization of a compound, including mechanism of action studies and testing on cancer cell lines. Promising candidates then advance to in vivo studies in animal models to assess pharmacokinetics, pharmacodynamics, efficacy, and safety, including the determination of a maximum tolerated dose (MTD). The culmination of these studies is the compilation of a data package for an Investigational New Drug (IND) application to regulatory authorities like the FDA, which is a prerequisite for initiating human clinical trials.

References

Application of CT-2584 in Soft Tissue Sarcoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soft tissue sarcomas (STS) are a heterogeneous group of rare malignancies of mesenchymal origin, characterized by significant histological diversity and complex biology. The development of novel therapeutic strategies is crucial for improving patient outcomes. CT-2584, a modulator of intracellular phosphatidic acid, represents a promising investigational agent for the treatment of solid tumors, including soft tissue sarcoma. This document provides detailed application notes and protocols for the preclinical evaluation of CT-2584 in soft tissue sarcoma research, based on its proposed mechanism of action targeting the phosphatidic acid signaling pathway.

Disclaimer: CT-2584 is an investigational compound. The protocols and data presented here are representative and intended to guide research. Specific experimental conditions should be optimized for individual laboratory settings and cell systems.

Mechanism of Action

CT-2584 is classified as a modulator of intracellular phosphatidic acid (PA). PA is a critical lipid second messenger that regulates a multitude of cellular processes, including cell proliferation, survival, and migration. One of the key downstream effectors of PA is the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth and metabolism.[1][2] In many cancers, the PA-mTOR signaling axis is hyperactivated, promoting tumor progression.[1][3] By modulating intracellular PA levels, CT-2584 is hypothesized to disrupt this oncogenic signaling cascade, leading to an anti-tumor effect.

Signaling Pathway

The proposed mechanism of action of CT-2584 involves the modulation of the Phospholipase D (PLD) / Phosphatidic Acid (PA) / mTOR signaling pathway.

Caption: Proposed signaling pathway of CT-2584 in soft tissue sarcoma.

Data Presentation

As direct preclinical data for CT-2584 in soft tissue sarcoma is not publicly available, the following tables provide a representative structure for presenting quantitative data from in vitro and in vivo studies of a hypothetical phosphatidic acid modulator.

Table 1: In Vitro Cytotoxicity of CT-2584 in Soft Tissue Sarcoma Cell Lines

| Cell Line | Histological Subtype | IC50 (µM) after 72h |

| HT-1080 | Fibrosarcoma | Data to be determined |

| SW-872 | Liposarcoma | Data to be determined |

| SK-LMS-1 | Leiomyosarcoma | Data to be determined |

| A-673 | Ewing's Sarcoma | Data to be determined |

| Patient-Derived Sarcoma Line 1 | Undifferentiated Pleomorphic Sarcoma | Data to be determined |

Table 2: In Vivo Efficacy of CT-2584 in a Soft Tissue Sarcoma Xenograft Model

| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 10 | Data to be determined | - |

| CT-2584 (X mg/kg) | 10 | Data to be determined | Data to be determined |

| Doxorubicin (Y mg/kg) | 10 | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of CT-2584 in soft tissue sarcoma research.

In Vitro Cell Viability Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of CT-2584 in various soft tissue sarcoma cell lines.

Materials:

-

Soft tissue sarcoma cell lines (e.g., HT-1080, SW-872, SK-LMS-1)

-

Complete growth medium (specific to each cell line)

-

CT-2584 (stock solution in DMSO)

-

96-well microplates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Plate reader capable of luminescence detection

Procedure:

-

Cell Seeding:

-

Trypsinize and count sarcoma cells.

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of CT-2584 in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest CT-2584 concentration.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

-

Caption: Workflow for in vitro cell viability assay.

Western Blot Analysis of mTOR Pathway Inhibition

This protocol is for assessing the effect of CT-2584 on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

-

Soft tissue sarcoma cell lines

-

6-well plates

-

CT-2584

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-